

An In-depth Technical Guide to 3,8-Dinitro-6-phenylphenanthridine

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Compound of Interest

Compound Name: 3,8-Dinitro-6-phenylphenanthridine

Cat. No.: B017715

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CAS Number: 82921-86-6

This technical guide provides a comprehensive overview of **3,8-Dinitro-6- phenylphenanthridine**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

3,8-Dinitro-6-phenylphenanthridine is a nitro-substituted aromatic heterocyclic compound. Its chemical structure, featuring a phenanthridine core with two nitro groups and a phenyl substituent, makes it a valuable precursor for the synthesis of various functional molecules, most notably as an intermediate in the production of DNA intercalating agents like ethidium bromide. The presence of nitro groups offers synthetic handles for further chemical modifications, such as reduction to amino groups, which are pivotal for developing fluorescent probes and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **3,8-Dinitro-6-phenylphenanthridine** is presented in the table below.



Property	Value	Reference
CAS Number	82921-86-6	[1][2]
Molecular Formula	C19H11N3O4	[1]
Molecular Weight	345.31 g/mol	[1]
Appearance	Yellow Solid	[2]
Melting Point	273-274 °C	[2]
Boiling Point (Predicted)	573.3 ± 45.0 °C	[2]
Density (Predicted)	1.439 ± 0.06 g/cm ³	[2]
Solubility	Soluble in DMSO	[2]

Synthesis

The synthesis of **3,8-Dinitro-6-phenylphenanthridine** is a multi-step process that typically involves four key stages: Ullmann condensation, acylation, Morgan-Walls cyclization, and a final reduction step to yield the corresponding diamino derivative.[3] The overall synthetic pathway is depicted below.



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Caption: Overall synthetic pathway for **3,8-Dinitro-6-phenylphenanthridine** and its subsequent reduction.

Experimental Protocols



Step 1: Synthesis of 2-Amino-4,4'-dinitrobiphenyl (Ullmann Condensation)

This step involves the copper-catalyzed cross-coupling of an aryl halide with an amine.

- Reactants: 2-Chloro-5-nitroaniline and 1-bromo-4-nitrobenzene.
- Catalyst: Copper powder or a copper(I) salt.
- Solvent: A high-boiling point solvent such as nitrobenzene or N-methyl-2-pyrrolidone (NMP).
- Procedure:
 - To a stirred suspension of 2-chloro-5-nitroaniline and a slight excess of 1-bromo-4nitrobenzene in the chosen solvent, add copper powder and anhydrous potassium carbonate.
 - Heat the mixture to reflux (typically 180-210 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.
 - The filtrate is then subjected to steam distillation to remove the high-boiling solvent.
 - The resulting crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-Amino-4,4'-dinitrobiphenyl.

Step 2: Synthesis of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl (Acylation)

The amino group of the biphenyl derivative is acylated in this step.

- Reactants: 2-Amino-4,4'-dinitrobiphenyl and benzoyl chloride.
- Base: Pyridine or triethylamine.
- Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or chloroform.
- Procedure:



- Dissolve 2-Amino-4,4'-dinitrobiphenyl in the chosen solvent and cool the solution in an ice bath.
- Add the base, followed by the dropwise addition of benzoyl chloride.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- The crude N-Benzoyl-2-amino-4,4'-dinitrobiphenyl can be purified by column chromatography or recrystallization.

Step 3: Synthesis of **3,8-Dinitro-6-phenylphenanthridine** (Morgan-Walls Cyclization)

This key step involves the intramolecular cyclization of the N-acylated biphenyl derivative.

- Reactant: N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.
- Dehydrating Agent: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Solvent: A high-boiling point solvent like nitrobenzene is often used with POCl₃.
- Procedure:
 - Dissolve N-Benzoyl-2-amino-4,4'-dinitrobiphenyl in the chosen solvent (if any).
 - Carefully add the dehydrating agent (e.g., POCl₃) and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.
 - Monitor the reaction by TLC.
 - Upon completion, carefully pour the hot reaction mixture onto crushed ice to decompose the excess dehydrating agent.



- Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, which will precipitate the crude product.
- Filter the solid, wash thoroughly with water, and dry.
- Purify the crude 3,8-Dinitro-6-phenylphenanthridine by recrystallization from a suitable solvent (e.g., a mixture of ethanol and dimethylformamide) to obtain the final product as a yellow solid.

Spectroscopic Data (Predicted)

While experimental spectra for **3,8-Dinitro-6-phenylphenanthridine** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the dinitrophenanthridine core will be deshielded due to the electron-withdrawing nature of the nitro groups and the aromatic ring currents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-160 ppm). The carbons attached to the nitro groups are expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups.



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
NO ₂	Asymmetric Stretch	1550 - 1490
NO ₂	Symmetric Stretch	1360 - 1320
C=N (in phenanthridine)	Stretch	1620 - 1580
C-N	Stretch	1300 - 1250
Aromatic C-H	Stretch	3100 - 3000
Aromatic C=C	Stretch	1600 - 1450

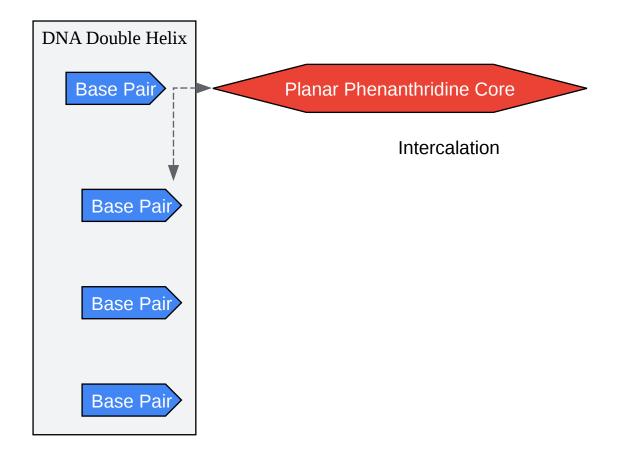
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (m/z = 345.31). Fragmentation patterns would likely involve the loss of nitro groups (NO_2) and other characteristic fragments of the phenanthridine core.

Biological Activity and Potential Applications

While **3,8-Dinitro-6-phenylphenanthridine** is primarily utilized as a synthetic intermediate, its structural motifs suggest potential biological activities. Phenanthridine derivatives are known to exhibit a range of biological effects, often attributed to their ability to intercalate into DNA.





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Caption: Proposed mechanism of action for phenanthridine derivatives via DNA intercalation.

The planar aromatic structure of the phenanthridine core allows it to insert between the base pairs of a DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. The dinitro substitution on the phenanthridine ring can further modulate this activity. Nitroaromatic compounds are also known to undergo metabolic reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which can covalently bind to macromolecules like DNA and proteins, potentially leading to genotoxicity.

The primary application of **3,8-Dinitro-6-phenylphenanthridine** is as a precursor to **3,8-Diamino-6-phenylphenanthridine** (the core of ethidium bromide), a widely used fluorescent stain for nucleic acids. The reduction of the nitro groups to amino groups is a critical transformation that imparts the fluorescent properties necessary for this application.



Conclusion

3,8-Dinitro-6-phenylphenanthridine is a key chemical intermediate with significant applications in the synthesis of fluorescent probes and potentially other biologically active molecules. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The multi-step synthesis, culminating in a Morgan-Walls cyclization, offers a reliable route to this important compound. Further research into the direct biological activities of this dinitro-derivative and the development of novel compounds from this scaffold could yield promising results in the fields of medicinal chemistry and molecular biology.

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